6-Methylpyridazine-3-carbaldehyde
Overview
Description
6-Methylpyridazine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6N2O. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyridazine derivatives, including 6-Methylpyridazine-3-carbaldehyde, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Pyridazine derivatives have been shown to impact a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Result of Action
Given the broad range of activities associated with pyridazine derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
6-Methylpyridazine-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the detoxification of aldehydes in the body. Additionally, this compound can form Schiff bases with primary amines, which are important intermediates in many biochemical pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases, affecting the redox state of the cell. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy in biochemical assays. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing detoxification pathways. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form carboxylic acids. This metabolic conversion is essential for the detoxification of the compound. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments. The compound can accumulate in certain tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. This localization is crucial for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridazine-3-carbaldehyde typically involves the reaction of 6-methylpyridazine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 6-methylpyridazine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: 6-Methylpyridazine-3-carboxylic acid.
Reduction: 6-Methylpyridazine-3-methanol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylpyridazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the aldehyde group.
Pyridazinone: A derivative with a keto group instead of an aldehyde.
6-Methylpyridazine: The same core structure without the formyl group
Uniqueness: 6-Methylpyridazine-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the pyridazine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
6-methylpyridazine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-3-6(4-9)8-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGSXZJDAALJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617069 | |
Record name | 6-Methylpyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635324-41-3 | |
Record name | 6-Methylpyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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